(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, featuring a pyrazole ring linked to a phenylprop-2-enamide moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative using a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrazole-pyridine intermediate and the phenylprop-2-enamide moiety. This can be achieved using standard amide coupling reagents such as EDC or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4-Acetyl-2-chloropyridine: A pyridine derivative used in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
Uniqueness
(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide is unique due to its specific combination of a pyrazole ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-23-16(13-18(22-23)17-9-5-6-12-20-17)14-21-19(24)11-10-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,24)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPSQYLEQIHHM-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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